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Compound of Interest

Compound Name: Angeloylbinankadsurin A

Cat. No.: B15596643 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the field of

natural product chemistry, providing unparalleled insights into the molecular architecture of

complex organic molecules. This document provides a detailed overview of the application of

NMR spectroscopy for the structural elucidation of Angeloylbinankadsurin A, a significant

natural compound. The protocols outlined herein, combined with comprehensive data analysis,

are designed to guide researchers in confirming the structure and stereochemistry of this and

related molecules. The structural analysis workflow relies on a suite of one-dimensional (1D)

and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation

Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear

Multiple Bond Correlation (HMBC).

Due to the absence of publicly available, specific NMR data for Angeloylbinankadsurin A in

the conducted searches, this document will present a generalized protocol and data table

structure that would be utilized for such an analysis. The provided tables will serve as

templates for researchers to populate with their own experimental data.
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Data Presentation: NMR Spectroscopic Data for
Angeloylbinankadsurin A
The following tables are structured to present the ¹H and ¹³C NMR data for

Angeloylbinankadsurin A in a clear and organized manner, facilitating interpretation and

comparison.

Table 1: ¹H NMR Data for Angeloylbinankadsurin A

Position δH (ppm) Multiplicity J (Hz) Integration Assignment

Table 2: ¹³C NMR Data for Angeloylbinankadsurin A

Position δC (ppm) DEPT Assignment

Table 3: Key 2D NMR Correlations for Angeloylbinankadsurin A

Proton (δH) COSY Correlations (δH) HMBC Correlations (δC)

Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of

Angeloylbinankadsurin A are provided below.

1. Sample Preparation:

Compound Purity: Ensure the sample of Angeloylbinankadsurin A is of high purity (>95%)

to avoid interference from impurities in the NMR spectra.

Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). The choice of solvent

should be based on the solubility of the compound and should not have signals that overlap

with key resonances of the analyte.
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Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

referencing the chemical shifts (δ = 0.00 ppm).

2. NMR Data Acquisition:

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or

higher) equipped with a cryoprobe for enhanced sensitivity.

¹H NMR Spectroscopy:

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: Typically 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Spectroscopy:

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: Typically 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

DEPT (Distortionless Enhancement by Polarization Transfer):

Pulse Angles: DEPT-45, DEPT-90, and DEPT-135 experiments should be performed to

differentiate between CH, CH₂, and CH₃ groups.

2D COSY (Correlation Spectroscopy):
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Purpose: To identify proton-proton spin coupling networks.

Pulse Sequence: Standard COSY-45 or COSY-90 sequence.

Data Points: 1024 x 1024 data points in F2 and F1 dimensions.

Number of Scans per Increment: 4-8.

2D HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To identify direct one-bond proton-carbon correlations.

Pulse Sequence: Standard gradient-selected HSQC sequence.

¹J(C,H) Coupling Constant: Optimized for an average one-bond coupling of ~145 Hz.

Data Points: 1024 x 256 data points in F2 and F1 dimensions.

Number of Scans per Increment: 8-16.

2D HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: To identify long-range (2-4 bond) proton-carbon correlations, which are crucial

for connecting different spin systems and elucidating the carbon skeleton.

Pulse Sequence: Standard gradient-selected HMBC sequence.

Long-Range Coupling Constant: Optimized for an average long-range coupling of 8-10 Hz.

Data Points: 2048 x 256 data points in F2 and F1 dimensions.

Number of Scans per Increment: 16-64.

3. Data Processing and Analysis:

Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs

NMR Processor).
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Processing Steps: Apply Fourier transformation, phase correction, and baseline correction to

all spectra.

Referencing: Reference the spectra to the internal standard (TMS) or the residual solvent

peak.

Interpretation: Analyze the 1D and 2D spectra systematically to assign all proton and carbon

signals and to piece together the molecular structure.

Visualization of the Structural Analysis Workflow
The following diagram illustrates the logical workflow for the structural analysis of

Angeloylbinankadsurin A using NMR spectroscopy.
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Click to download full resolution via product page

Caption: Workflow for NMR-based structural elucidation of natural products.

To cite this document: BenchChem. [Application Notes and Protocols: Structural Analysis of
Angeloylbinankadsurin A by NMR Spectroscopy]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15596643#angeloylbinankadsurin-a-
nmr-spectroscopy-for-structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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